An In-depth Technical Guide to Difluoromethanesulfonyl Chloride
An In-depth Technical Guide to Difluoromethanesulfonyl Chloride
CAS Number: 1512-30-7
A Core Reagent for Modern Drug Discovery and Agrochemical Synthesis
This technical guide provides a comprehensive overview of Difluoromethanesulfonyl chloride, a pivotal reagent for the introduction of the difluoromethyl (CF₂H) moiety in organic synthesis. The strategic incorporation of the CF₂H group can significantly enhance the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical and Safety Data
Difluoromethanesulfonyl chloride is a highly reactive and moisture-sensitive liquid that requires careful handling. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.
Table 1: Physicochemical Properties of Difluoromethanesulfonyl Chloride
| Property | Value | Reference |
| CAS Number | 1512-30-7 | [1][2] |
| Molecular Formula | CHClF₂O₂S | [1][2] |
| Molecular Weight | 150.53 g/mol | [1] |
| Appearance | Clear, almost colorless liquid | [2] |
| Density | 1.696 g/cm³ | [3] |
| Boiling Point | 84.7 - 99 °C | [2][3] |
| Flash Point | 5 °C | [3] |
| Refractive Index | 1.379 | [3] |
| InChI Key | JYQLKKNUGGVARY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C(F)(F)S(=O)(=O)Cl | [1] |
Table 2: Safety and Hazard Information
| Identifier | Information | Reference |
| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive) | |
| Signal Word | Danger | |
| Hazard Statements | H225: Highly flammable liquid and vaporH314: Causes severe skin burns and eye damage | [1] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Stability | Extremely moisture sensitive | [2] |
Spectroscopic Characterization Data
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A triplet centered around 6.0-7.0 ppm, due to the coupling of the proton with the two fluorine atoms (²JH-F ≈ 50-60 Hz). The exact chemical shift is influenced by the solvent. |
| ¹³C NMR | A triplet in the range of 110-125 ppm, resulting from the one-bond coupling to the two fluorine atoms (¹JC-F ≈ 280-300 Hz).[4] |
| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms coupled to the single proton. |
| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl group (SO₂) asymmetric and symmetric stretching, expected in the ranges of 1370–1410 cm⁻¹ and 1160–1210 cm⁻¹, respectively.[5] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 150 (for ³⁵Cl) and 152 (for ³⁷Cl) in an approximate 3:1 ratio. Key fragmentation would likely involve the loss of Cl (m/z 115) and subsequent loss of SO₂ to yield the difluoromethyl cation [CHF₂]⁺ (m/z 51). |
Synthesis Protocols
Difluoromethanesulfonyl chloride can be synthesized via several routes. The following protocols describe two common laboratory-scale methods.
Protocol 1: Synthesis by Chlorooxidation of a Sulfide Precursor
This method involves the oxidative chlorination of a suitable difluoromethyl sulfide, such as Benzyl(difluoromethyl)sulfane.
Experimental Protocol:
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Reaction Setup: A 2-liter, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a dropping funnel is charged with Benzyl(difluoromethyl)sulfane (348 g) and dichloromethane (B109758) (500 mL).[3]
-
Cooling: The reaction mixture is cooled to a temperature between -20 °C and -10 °C.
-
Chlorine Purge: Chlorine gas (540 g) is purged into the reactor while maintaining the low temperature.
-
Water Addition: Simultaneously, water (129 g) is added dropwise via the dropping funnel.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography. The reaction is typically complete within 6-8 hours.
-
Workup: Upon completion, the reaction mixture is allowed to warm to room temperature. The aqueous and organic phases are separated.
-
Purification: The organic phase is subjected to distillation to yield Difluoromethanesulfonyl chloride. The reported yield is approximately 74.2%.[3]
Protocol 2: Synthesis from Difluoromethanesulfonic Acid
This protocol is adapted from methods used for analogous sulfonyl chlorides and involves the reaction of the corresponding sulfonic acid with a chlorinating agent.
Experimental Protocol:
-
Reaction Setup: A 500 mL, three-necked, glass flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with difluoromethanesulfonic acid (1.0 mole).
-
Reagent Addition: Thionyl chloride (SOCl₂) (2.0-3.0 moles) is added slowly to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 mole) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred and gently heated to reflux (the temperature will depend on the boiling point of the excess chlorinating agent). The reaction is maintained at this temperature for several hours (e.g., 4-12 hours) until the evolution of HCl and SO₂ gas ceases.
-
Monitoring: Progress can be monitored by quenching a small aliquot and analyzing by ¹⁹F NMR to observe the disappearance of the sulfonic acid signal and the appearance of the sulfonyl chloride signal.
-
Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure. The crude Difluoromethanesulfonyl chloride is then purified by fractional distillation under reduced pressure.
Applications in Drug Development and Organic Synthesis
Difluoromethanesulfonyl chloride is primarily used as a precursor to the difluoromethyl radical (•CF₂H), which can then be incorporated into a wide range of organic substrates. This is particularly valuable in late-stage functionalization of complex molecules in drug discovery programs.
General Application: Sulfonamide Synthesis
Difluoromethanesulfonyl chloride readily reacts with primary and secondary amines to form difluoromethanesulfonamides, a common motif in medicinal chemistry.
Experimental Protocol:
-
Reaction Setup: To a solution of the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a solution of Difluoromethanesulfonyl chloride (1.1 equivalents) in the same solvent dropwise.
-
Reaction: The mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.
Specific Application: Photocatalytic Difluoromethylation of Heterocycles
This protocol describes a modern, visible-light-mediated method for the direct C-H difluoromethylation of heterocycles, showcasing the utility of Difluoromethanesulfonyl chloride as a radical precursor. The example focuses on the difluoromethylation of quinoxalin-2(1H)-ones.[6]
Experimental Protocol:
-
Reaction Setup: An oven-dried Schlenk tube is charged with the quinoxalin-2(1H)-one substrate (0.2 mmol), sodium difluoromethanesulfinate (CF₂HSO₂Na) (0.4 mmol, used as the radical precursor which can be generated from the sulfonyl chloride), and a photocatalyst such as Rose Bengal (2 mol%).
-
Solvent Addition: Anhydrous dimethyl sulfoxide (B87167) (DMSO) (1 mL) is added, and the tube is sealed.
-
Irradiation: The reaction mixture is stirred and irradiated with green LEDs (e.g., 3W) at room temperature.
-
Monitoring: The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted multiple times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired difluoromethylated product.[6]
References
- 1. Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. difluoromethanesulphonyl chloride CAS#: 1512-30-7 [m.chemicalbook.com]
- 3. Difluoromethanesulfonyl chloride | CAS#:1512-30-7 | Chemsrc [chemsrc.com]
- 4. acdlabs.com [acdlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
